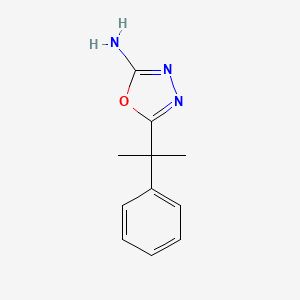

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

作用機序

Target of Action

The compound “5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are often marketed as safe, legal alternatives to that drug . The primary targets of this compound are the cannabinoid receptors, specifically the CB1 and CB2 receptors .

Mode of Action

The compound acts as an agonist for the CB1 and CB2 receptors, meaning it binds to these receptors and produces a biological response . This interaction with the receptors leads to changes in the perception of pain, mood, appetite, and other cognitive and physical processes .

Biochemical Pathways

Like other synthetic cannabinoids, it is likely to affect the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Synthetic cannabinoids are generally known to have a high lipid solubility and can accumulate in fatty tissues . This can lead to a prolonged elimination half-life, meaning the compound may remain in the body for an extended period of time .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific receptors it interacts with and the subsequent biochemical pathways it affects. Given its activity on the cannabinoid receptors, the compound can have a wide range of effects, including alterations in perception, mood, consciousness, cognition, and motor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence the compound’s effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

特性

IUPAC Name |

5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEONSGTBRHUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2766462.png)

![N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B2766463.png)

![2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2766466.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![N-(2-ethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)

![3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide](/img/structure/B2766480.png)

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)